molecular formula C11H11BrS B14701405 Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl- CAS No. 14207-25-1

Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-

Cat. No.: B14701405
CAS No.: 14207-25-1
M. Wt: 255.18 g/mol
InChI Key: WWQLVACPBPTTNJ-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl- is an aromatic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This specific compound is characterized by the presence of bromine and three methyl groups attached to the benzothiophene core. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene, 6-bromo-2,3,5-trimethyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide. This intermediate undergoes deprotonation at the benzylic position, followed by a [2,3] sigmatropic rearrangement to deliver the gem-difluorohomopropargyl thiolate .

Another approach involves the aryne reaction with alkynyl sulfides. This method allows for the one-step synthesis of benzo[b]thiophenes by reacting o-silylaryl triflates with alkynyl sulfides. The reaction proceeds through the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates, followed by ring closure .

Industrial Production Methods

Industrial production methods for benzo[b]thiophene derivatives often involve the use of metal catalysts and harsh reaction conditions. The development of green and efficient methods for the synthesis of these compounds is an ongoing area of research. Electrochemical methods and radical chemistry have shown promise in improving the efficiency and sustainability of these synthetic processes .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Scientific Research Applications

Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo[b]thiophene, 6-bromo-2,3,5-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of various receptors and enzymes, depending on its structure and functional groups. For example, benzothiophene derivatives have been shown to interact with estrogen receptors, making them potential candidates for hormone replacement therapy .

Comparison with Similar Compounds

Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl- can be compared with other similar compounds, such as:

    Benzo[b]thiophene: The parent compound without the bromine and methyl substituents.

    6-Bromo-benzo[b]thiophene: A derivative with only the bromine substituent.

    2,3,5-Trimethyl-benzo[b]thiophene: A derivative with only the three methyl groups.

The presence of the bromine and methyl groups in benzo[b]thiophene, 6-bromo-2,3,5-trimethyl- imparts unique chemical and physical properties, such as increased reactivity and altered electronic characteristics, making it distinct from its analogs .

Properties

CAS No.

14207-25-1

Molecular Formula

C11H11BrS

Molecular Weight

255.18 g/mol

IUPAC Name

6-bromo-2,3,5-trimethyl-1-benzothiophene

InChI

InChI=1S/C11H11BrS/c1-6-4-9-7(2)8(3)13-11(9)5-10(6)12/h4-5H,1-3H3

InChI Key

WWQLVACPBPTTNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)SC(=C2C)C

Origin of Product

United States

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